Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
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Overview
Description
Synthesis Analysis
The compound is synthesized by chelation combination (1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine-2,2,4,4,6,6-hexyl) hexa (phosphonic acid) (THPA) with zirconium ion in a certain ratio . The THPA is synthesized by hexachlorocyclotriphosphazene with P(OEt)3, and hydrolyzed in HCl .Molecular Structure Analysis
The empirical formula of the compound is C10H10Cl2Zr . The molecular weight is 292.32 . The structure of the compound is also available as a 2D Mol file .Chemical Reactions Analysis
Zirconium compounds, including this one, have been recognized as green and efficient catalysts for a number of important organic reactions . They are used in various organic transformations, including amination, Michael addition, and oxidation reactions .Physical And Chemical Properties Analysis
The compound is a solid and appears as a yellow powder . It has good thermal stability . The compound is also stable in air and moisture .Scientific Research Applications
Organic Synthesis Catalyst
Zirconium compounds, including “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, have been recognized as relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . They have been applied in accelerating amination, Michael addition, and oxidation reactions .
Allylation Catalyst
Well-designed zirconocene perfluorosulfonates, which could include “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can be applied in allylation . Allylation is a chemical reaction in which an allyl group is added to a substrate.
Acylation Catalyst
Zirconocene perfluorosulfonates, including “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can also be used in acylation . Acylation is an organic reaction that introduces an acyl group into a compound.
Esterification Catalyst
Zirconocene perfluorosulfonates are also applied in esterification . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester.
Polymerization Accelerator
N-Chelating organozirconium complexes, which could include “Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-”, can accelerate polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
CO2 Fixation Accelerator
N-Chelating organozirconium complexes can also efficiently accelerate CO2 fixation . CO2 fixation is a process in which CO2 is converted into organic compounds.
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- can be achieved through the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadiene in the presence of a reducing agent such as sodium or lithium.", "Starting Materials": [ "Zirconium tetrachloride", "1-methyl-2,4-cyclopentadiene", "Sodium or Lithium" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add 1-methyl-2,4-cyclopentadiene to the solution and stir for 30 minutes.", "Step 3: Add sodium or lithium to the mixture and stir for an additional 2 hours.", "Step 4: Filter the mixture and wash the solid with THF.", "Step 5: Dry the product under vacuum to obtain Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-." ] } | |
CAS RN |
12109-71-6 |
Product Name |
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- |
Molecular Formula |
C12H14Cl2Zr |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
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